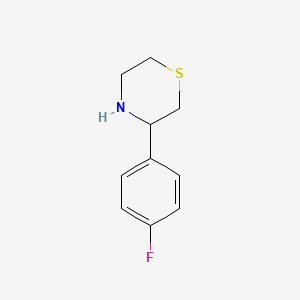

3-(4-Fluorophenyl)thiomorpholine

Description

Contextualization of Thiomorpholine (B91149) Derivatives in Chemical and Biological Sciences

The thiomorpholine scaffold, a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry. mdpi.commdpi.comresearchgate.net This designation is attributed to its presence in a wide array of biologically active compounds. mdpi.commdpi.com The inclusion of the sulfur atom, as compared to its oxygen analog morpholine (B109124), increases the lipophilicity of the molecule and can serve as a "metabolically soft spot," meaning it is prone to oxidation to the corresponding sulfoxide (B87167) and sulfone. nih.gov This property can be exploited in drug design to influence a compound's metabolic profile.

Thiomorpholine derivatives have been investigated for a broad spectrum of therapeutic applications, including:

Antimicrobial and antifungal agents nih.gov

Anticancer agents

Antitubercular and antiprotozoal agents mdpi.comresearchgate.net

Dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes mdpi.com

Kinase inhibitors nih.gov

Reverse transcriptase inhibitors nih.gov

The versatility of the thiomorpholine ring allows for substitutions at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. researchgate.net

The Role of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine can profoundly influence a molecule's biological activity.

Key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can block metabolic pathways, prolonging the drug's half-life in the body.

Increased Lipophilicity and Bioavailability: Fluorine can increase a molecule's ability to cross cell membranes, which can lead to improved absorption and distribution.

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can affect a compound's solubility and binding interactions.

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as proteins and enzymes, leading to enhanced potency.

The strategic placement of a fluorine atom on a phenyl ring, as in the case of 3-(4-Fluorophenyl)thiomorpholine, is a common tactic to leverage these benefits.

Rationale and Objectives for Comprehensive Research on this compound

Given the established importance of both the thiomorpholine scaffold and fluorine substitution, a comprehensive investigation into this compound is a logical step in the exploration of new chemical entities for drug discovery. The rationale for such research would be to synthesize and characterize this novel compound and to evaluate its potential biological activities.

The primary objectives for a research program on this compound would include:

Synthesis and Characterization: Developing a reliable and efficient synthetic route to produce the compound. A likely approach would involve the nucleophilic substitution reaction between thiomorpholine and a suitable 4-fluorophenyl precursor, such as 4-fluoronitrobenzene, followed by further chemical modifications. nih.gov The resulting compound would then be thoroughly characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. nih.gov

Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (LogP), and chemical stability. This data is crucial for understanding the compound's drug-like properties.

Biological Screening: Conducting a broad range of in-vitro assays to identify any potential therapeutic activities. Based on the properties of related compounds, screening panels would likely target areas such as oncology, infectious diseases, and neurological disorders.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity. This could involve altering the substitution pattern on the phenyl ring or modifying the thiomorpholine core.

While specific research on this compound is not yet publicly documented, the foundational principles of medicinal chemistry strongly support its potential as a valuable subject for future investigation. The combination of a privileged heterocyclic scaffold with the strategic incorporation of fluorine presents a compelling case for its exploration in the quest for new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMRAVXQTUEGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397085 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-28-7 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Thiomorpholine

Retrosynthetic Analysis of the 3-(4-Fluorophenyl)thiomorpholine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. For this compound, several disconnections of the thiomorpholine (B91149) ring are considered to devise potential synthetic routes.

A primary retrosynthetic disconnection involves breaking the bonds adjacent to the sulfur and nitrogen atoms. This strategy suggests precursors such as a 2-amino-1-(4-fluorophenyl)ethanol (B1265664) derivative and a sulfur-containing reagent. Another common approach is to disconnect the C2-S and N4-C3 bonds, which points towards starting materials like 2-(4-fluorophenyl)aziridine and 2-mercaptoethanol. A less common, but viable, disconnection is the cleavage of the bond between the 4-fluorophenyl group and the thiomorpholine ring, which would necessitate a subsequent C-C bond formation step. The most practical approaches generally involve the construction of the thiomorpholine ring from acyclic precursors that are readily available.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound molecule by forming the thiomorpholine ring with the 4-fluorophenyl group already incorporated into one of the precursors.

The formation of the thiomorpholine ring is a critical step in the synthesis. One established method involves the reaction of 1-(4-fluorophenyl)-1,2-epoxyethane with 2-aminoethanethiol. This reaction proceeds by the nucleophilic attack of the amino group on the epoxide, followed by an intramolecular cyclization to form the thiomorpholine ring.

Another versatile method is the double alkylation of a primary amine with two different electrophiles. For instance, the reaction of 4-fluorophenacyl bromide with an amino-thiol, followed by reduction and cyclization, can yield the desired product.

A significant advancement in this area is the one-pot synthesis from 4-fluorostyrene (B1294925) oxide and N-Boc-cysteamine, which proceeds through an epoxide ring-opening followed by a Pictet-Spengler type reaction.

Table 1: Selected Direct Synthetic Routes to this compound

| Starting Materials | Reagents and Conditions | Key Features |

| 1-(4-Fluorophenyl)-1,2-epoxyethane, 2-Aminoethanethiol | Ethanol, reflux | Straightforward cyclization |

| 4-Fluorophenacyl bromide, Amino-thiol | Reduction (e.g., NaBH4), then cyclization | Two-step, one-pot potential |

| 4-Fluorostyrene oxide, N-Boc-cysteamine | Lewis acid catalyst | High efficiency and atom economy |

While less common, it is also possible to introduce the 4-fluorophenyl group at a later stage of the synthesis through functional group interconversion. This can be achieved, for example, by starting with a 3-phenylthiomorpholine (B133909) derivative bearing a functional group that can be converted to a fluorine atom. A classic example is the Balz-Schiemann reaction, where an amino group on the phenyl ring is converted to a diazonium salt and subsequently displaced by fluoride.

Asymmetric Synthesis of Chiral this compound Isomers

The carbon atom at the 3-position of the thiomorpholine ring is a stereocenter, meaning that this compound can exist as two non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer is often crucial for its biological application, as different enantiomers can have distinct pharmacological activities.

Diastereoselective synthesis involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the reacting system to control the stereochemical outcome of the reaction. For the synthesis of this compound, a chiral starting material can be used to induce diastereoselectivity. For example, starting with an enantiomerically pure amino acid, such as L-cysteine, can lead to the formation of a specific diastereomer of the thiomorpholine product. The chiral center from the starting material directs the formation of the new stereocenter.

Enantioselective synthesis aims to directly produce one enantiomer in excess over the other, typically by using a chiral catalyst. One powerful strategy is the asymmetric reduction of a prochiral precursor. For instance, the enantioselective reduction of a this compound-2-one using a chiral reducing agent, such as a Corey-Bakshi-Shibata (CBS) catalyst, can provide access to the desired enantiomer of this compound with high enantiomeric excess.

Another approach is the use of chiral phase-transfer catalysts in the cyclization step. This method has been successfully applied to the synthesis of related heterocyclic compounds and offers a promising route to enantiomerically enriched this compound.

Table 2: Asymmetric Synthesis Approaches

| Strategy | Key Feature | Example |

| Diastereoselective | Use of a chiral auxiliary | Synthesis starting from L-cysteine |

| Enantioselective | Use of a chiral catalyst | Asymmetric reduction of a ketone precursor using a CBS catalyst |

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure this compound can be effectively guided by the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, leading to a diastereomeric intermediate that can be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

A prominent and highly successful chiral auxiliary for the asymmetric synthesis of amines and related heterocycles is the N-tert-butanesulfinyl group, introduced by Ellman. In a potential synthetic route to chiral this compound, a key intermediate would be an N-tert-butanesulfinyl imine. The diastereoselective addition of a suitable nucleophile to this imine, followed by cyclization, would establish the stereocenter at the C3 position. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine.

For instance, the reaction of an appropriate precursor bearing the 4-fluorophenyl moiety with a chiral N-tert-butanesulfinyl imine can proceed with high diastereoselectivity. The choice of reagents and reaction conditions is crucial for maximizing this selectivity. Subsequent removal of the sulfinyl group under mild acidic conditions affords the chiral thiomorpholine. Research on related structures has demonstrated that this method is robust and provides access to either enantiomer by selecting the corresponding (R)- or (S)-tert-butanesulfinamide. researchgate.netnih.gov

Table 1: Illustrative Diastereoselective Synthesis of 3-Arylthiomorpholine Precursors using a Chiral Auxiliary This table is based on data from analogous reactions and illustrates the potential of the methodology.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of the desired product. For the synthesis of this compound, several catalytic strategies can be envisioned.

Rhodium-Catalyzed Asymmetric Arylation: A powerful method for the formation of the C(sp³)–C(aryl) bond is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an appropriate α,β-unsaturated precursor. researchgate.net In a potential pathway, a thiomorpholine-derived α,β-unsaturated ester or ketone could react with 4-fluorophenylboronic acid in the presence of a chiral rhodium catalyst. The choice of chiral ligand, often a chiral diene or bisphosphine, is critical for achieving high enantioselectivity. chemrxiv.orgrsc.org

Organocatalytic Michael Addition: Organocatalysis provides a metal-free alternative for asymmetric synthesis. arkat-usa.org A plausible route involves the Michael addition of a sulfur-based nucleophile to a β-(4-fluorophenyl)-α,β-unsaturated nitroalkene, catalyzed by a chiral organocatalyst such as a bifunctional thiourea (B124793) or a proline derivative. researchgate.net This reaction would form the C-S and C-N bonds in a stereocontrolled manner, leading to a precursor that can be cyclized to the desired thiomorpholine. The enantioselectivity of such reactions is often high, and the catalysts are typically robust and readily available. researchgate.netresearchgate.net

Table 2: Potential Asymmetric Catalytic Approaches for this compound Synthesis This table presents hypothetical data based on analogous catalytic reactions to illustrate potential outcomes.

Optimization of Synthetic Conditions and Yield Enhancement

Studies on analogous N-arylation reactions have shown that the choice of phosphine (B1218219) ligand is paramount, with bulky, electron-rich ligands often providing the best results. The base also plays a crucial role, with common choices including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The solvent can significantly influence the reaction rate and yield, with ethereal solvents like dioxane and toluene (B28343) being frequently employed. nih.govresearchgate.net

Table 3: Illustrative Optimization of N-Arylation for Thiomorpholine Derivatives This table is a hypothetical representation based on typical optimization studies for Buchwald-Hartwig amination reactions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods to minimize waste and improve atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov For the synthesis of this compound, key steps such as the N-arylation or the formation of the heterocyclic ring could be significantly accelerated under microwave conditions. jptcp.comacs.org The ability to perform these reactions under solvent-free conditions or in green solvents further enhances the environmental credentials of this technology.

Green Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthetic process. chemrxiv.org For the synthesis of this compound, exploring the feasibility of conducting key reactions in these media is a key aspect of green chemistry. For example, phase-transfer catalysis can be employed to facilitate reactions in biphasic systems, often with water as one of the phases, thereby reducing the need for large volumes of organic solvents.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis for a Key Step in N-Arylthiomorpholine Synthesis This table is a hypothetical illustration based on general findings in microwave-assisted synthesis.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Thiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The characterization of 3-(4-Fluorophenyl)thiomorpholine would begin with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the thiomorpholine (B91149) ring. The fluorine atom would induce characteristic splitting patterns in the aromatic region. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule.

To establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the thiomorpholine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.edu It would be crucial for establishing the connection between the 4-fluorophenyl group and the thiomorpholine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.

A detailed analysis of a related compound, 4-(4-nitrophenyl)thiomorpholine, confirmed that the thiomorpholine ring adopts a low-energy chair conformation in the solid state. mdpi.com A similar conformational preference would be anticipated for this compound, which could be investigated using NOESY data.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges and data from analogous structures. Actual experimental data is not currently available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| H-2ax, H-2eq | 2.5 - 3.0 | ~48-52 | H-2 → C-3, C-6 |

| H-3 | 4.0 - 4.5 | ~60-65 | H-3 → C-2, C-5, C-1', C-2', C-6' |

| H-5ax, H-5eq | 2.8 - 3.3 | ~50-55 | H-5 → C-3, C-6, N-H |

| H-6ax, H-6eq | 2.6 - 3.1 | ~28-32 | H-6 → C-2, C-5 |

| N-H | Variable | - | - |

| H-2', H-6' | 7.3 - 7.5 (d) | ~130-132 | H-2'/6' → C-4', C-3 |

| H-3', H-5' | 7.0 - 7.2 (t) | ~115-117 (d, JCF) | H-3'/5' → C-1', C-4' |

| C-1' | - | ~135-138 | - |

Stereochemical Assignment through NMR Anisotropy Effects

The stereochemistry at the C3 position of this compound, being a chiral center, is of significant interest. The orientation of the 4-fluorophenyl group (axial vs. equatorial) on the thiomorpholine ring could be determined through a detailed analysis of NMR data. Anisotropy effects, where the magnetic field experienced by a nucleus is influenced by the proximity of an aromatic ring, can lead to characteristic upfield or downfield shifts of nearby proton signals. By observing which protons on the thiomorpholine ring are shielded or deshielded, the preferred conformation and the relative stereochemistry of the substituents can be deduced. NOESY experiments would be particularly valuable in this context, as the presence or absence of cross-peaks between the aromatic protons and specific protons on the thiomorpholine ring would provide direct evidence of their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₂FNS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: Predicted HRMS Data for this compound (Note: This table is predictive. Actual experimental data is not currently available.)

| Ion | Calculated m/z |

|---|---|

| [C₁₀H₁₂FNS + H]⁺ | 198.0753 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments allows for the deduction of fragmentation pathways, which can confirm the connectivity of different parts of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the thiomorpholine ring and the loss of the fluorophenyl group. The study of fragmentation patterns in related fentanyl analogs has demonstrated that cleavage at amine sites is a common and informative pathway. osti.gov A similar analysis for this compound would provide valuable structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, characteristic vibrational bands would be expected for the following groups:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the thiomorpholine ring.

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals typically appear below 3000 cm⁻¹.

C=C aromatic ring stretches: A series of bands in the 1450-1600 cm⁻¹ region.

C-F stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region.

C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.

While specific experimental IR and Raman spectra for this compound are not available in the reviewed literature, data for analogous compounds such as 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one show characteristic aromatic C-H and C=C stretching vibrations. mdpi.com Similar vibrational modes would be present in the target compound, with their exact frequencies providing a unique spectral signature.

Table 3: Predicted Characteristic IR and Raman Bands for this compound (Note: This table is predictive and based on known group frequencies. Actual experimental data is not currently available.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 2960 (medium) | 2850 - 2960 (strong) |

| Aromatic C=C Stretch | 1450 - 1600 (strong) | 1450 - 1600 (strong) |

| C-F Stretch | 1000 - 1400 (strong) | 1000 - 1400 (weak) |

X-ray Crystallography of this compound and its Derivatives

Single crystal X-ray diffraction is a powerful technique for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed three-dimensional model of the molecule. For chiral compounds that crystallize in non-centrosymmetric space groups, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry of the molecule.

While a specific crystallographic study for this compound is not publicly available, the analysis of a closely related compound, 4-(4-Nitrophenyl)thiomorpholine , provides a clear example of the data and insights that can be obtained. mdpi.comunife.itresearchgate.netmdpi.com In a study of 4-(4-Nitrophenyl)thiomorpholine, X-ray crystallography revealed that the thiomorpholine ring adopts a stable chair conformation. mdpi.comunife.itresearchgate.netmdpi.com

Table 1: Example Crystallographic Data for a Related Thiomorpholine Derivative

| Parameter | Value |

| Compound Name | 4-(4-Nitrophenyl)thiomorpholine |

| Chemical Formula | C₁₀H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3525(5) |

| b (Å) | 10.3755(4) |

| c (Å) | 7.4464(3) |

| β (°) | 96.325(2) |

| Volume (ų) | 1025.34(7) |

This data is for 4-(4-Nitrophenyl)thiomorpholine and serves as an illustrative example of crystallographic parameters. mdpi.com

The arrangement of molecules in a crystal, known as molecular packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in determining the physical properties of a crystalline solid. In the case of thiomorpholine derivatives, several types of interactions are expected to play a significant role in the crystal packing. acs.org

Studies on related compounds, such as 4-(4-Nitrophenyl)thiomorpholine, have shown the presence of weak intermolecular C–H···O hydrogen bonds. mdpi.comunife.itresearchgate.netmdpi.com Additionally, face-to-face aromatic stacking interactions between the phenyl rings of adjacent molecules contribute to the stability of the crystal lattice. mdpi.comunife.itresearchgate.netmdpi.com For this compound, one would anticipate similar interactions, including:

Hydrogen Bonding: The presence of the N-H group in the thiomorpholine ring allows for the formation of hydrogen bonds, which are strong directional interactions that can significantly influence molecular packing.

π-π Stacking: The fluorophenyl ring can participate in π-π stacking interactions, where the electron-rich aromatic rings align in a parallel or offset fashion.

C-H···F and C-H···S Interactions: The fluorine atom and the sulfur atom in the thiomorpholine ring can act as weak hydrogen bond acceptors, leading to the formation of C-H···F and C-H···S interactions that further stabilize the crystal structure.

Circular Dichroism (CD) Spectroscopy for Chiral Isomer Characterization

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. As enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and to determine their enantiomeric purity.

For a chiral compound like this compound, which possesses a stereocenter at the C3 position, its two enantiomers, (R)-3-(4-Fluorophenyl)thiomorpholine and (S)-3-(4-Fluorophenyl)thiomorpholine, are expected to exhibit mirror-image CD spectra. This means that one enantiomer will show a positive Cotton effect (a peak in the CD spectrum) at a certain wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Thiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of chemical compounds. These methods are instrumental in understanding the electronic behavior and reactivity of 3-(4-Fluorophenyl)thiomorpholine.

| Property | Predicted Value/Characteristic |

| Dipole Moment | Moderate to high, influenced by the fluorine atom and heteroatoms. |

| Polarizability | Anisotropic, with significant charge separation. |

| Electron Density Distribution | High electron density around the fluorine, nitrogen, and sulfur atoms. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiomorpholine (B91149) ring, specifically the sulfur and nitrogen atoms. The LUMO is likely to be distributed over the aromatic 4-fluorophenyl ring. The electron-withdrawing nature of the fluorine atom would lower the energy of the LUMO. semanticscholar.orgscispace.com

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 to -5.5 | Thiomorpholine ring (S and N atoms) |

| LUMO | -1.5 to -0.5 | 4-Fluorophenyl ring |

| HOMO-LUMO Gap | 4.0 to 5.0 | Entire molecule |

Note: The energy values are estimations based on typical values for similar organic molecules and should be confirmed by specific calculations.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. researchgate.netresearchgate.net For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative fluorine, nitrogen, and sulfur atoms, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring and the N-H proton of the thiomorpholine ring, marking them as potential sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule.

The six-membered thiomorpholine ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. utdallas.educhemistrysteps.com In the case of this compound, the thiomorpholine ring is expected to predominantly exist in a chair conformation to minimize steric strain. mdpi.com

In this chair conformation, the 4-fluorophenyl substituent at the 3-position can be either in an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents as it minimizes 1,3-diaxial interactions. utdallas.edu Therefore, the conformer with the 4-fluorophenyl group in the equatorial position is predicted to be the lower energy and more populated state.

| Conformation | Substituent Position | Relative Energy |

| Chair | Equatorial | Lower |

| Chair | Axial | Higher |

| Boat/Twist-Boat | - | Significantly Higher |

The rotation of the 4-fluorophenyl group around the C-N or C-C bond connecting it to the thiomorpholine ring is another important conformational aspect. This rotation is not entirely free and is hindered by an energy barrier. The magnitude of this rotational barrier is influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the atoms of the thiomorpholine ring. researchgate.netnih.gov

Computational studies can map the potential energy surface as a function of the dihedral angle of rotation. This analysis would likely reveal two or more low-energy conformations corresponding to specific orientations of the phenyl ring relative to the thiomorpholine moiety. The energy maxima on this profile represent the transition states for rotation and define the rotational energy barrier. The presence of the fluorine atom at the para position is not expected to significantly increase the steric hindrance compared to an unsubstituted phenyl group, but it can influence the electronic interactions that affect the rotational barrier.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the molecule behaves and interacts with its environment. This approach is invaluable for understanding the conformational flexibility and stability of compounds like this compound.

To understand how this compound behaves in a biological context, its dynamics can be simulated in various environments, such as in a vacuum, in an aqueous solution, or embedded within a lipid bilayer to mimic a cell membrane. The thiomorpholine ring, similar to its morpholine (B109124) counterpart, typically adopts a stable chair conformation. mdpi.com MD simulations can track the stability of this conformation and any transitions that may occur.

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the simulated molecule and a reference structure over time. A stable RMSD value suggests the molecule has reached equilibrium and is maintaining a consistent conformation.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. This helps identify the more flexible or rigid regions of the molecule. For this compound, this could reveal the flexibility of the fluorophenyl group relative to the thiomorpholine ring.

Radius of Gyration (Rg): This parameter indicates the compactness of the molecule over the course of the simulation. Significant changes in Rg could signal conformational changes, such as unfolding or refolding. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. nih.gov This is particularly useful for understanding how the molecule's exposure to its environment changes, which has implications for its solubility and potential to interact with other molecules. The presence of the sulfur atom in the thiomorpholine ring generally increases lipophilicity compared to a morpholine ring. mdpi.com

By running simulations in different solvents or pH conditions, researchers can predict how environmental factors influence the compound's structural stability and dynamic behavior. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition. nih.govamazonaws.com

Given that thiomorpholine derivatives have been investigated for a wide range of biological activities, including as potential enzyme inhibitors, hypothetical docking studies for this compound could be performed against various protein targets. nih.govresearchgate.net For instance, based on the activities of related compounds, potential targets could include kinases, proteases, or synthases. nih.govnih.gov

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is energy-minimized. The crystal structure of a hypothetical target protein is obtained from a database like the Protein Data Bank.

Defining the Binding Site: A "grid box" is defined around the active site or a potential allosteric site of the target protein. nih.gov

Running the Simulation: Docking algorithms, such as AutoDock Vina, systematically sample different conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose. nih.gov

The results are evaluated based on the predicted binding energy (or docking score) and the specific interactions formed between the ligand and the protein's amino acid residues. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. d-nb.info A lower binding energy generally indicates a more stable and favorable interaction.

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Tyrosine Kinase | -8.5 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| Cysteine Protease | -7.9 | CYS25, HIS159 | Covalent (potential), Hydrogen Bond |

| Squalene Synthase | -8.2 | TYR171, PHE288 | Hydrophobic, π-π Stacking |

This table presents hypothetical data for illustrative purposes, as specific experimental docking studies for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The central principle is that variations in the structural or physicochemical properties of molecules can explain differences in their activities. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogues of this compound, a wide range of descriptors would be calculated to capture the chemical information relevant to their biological activity. These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity indices, counts of specific functional groups).

3D Descriptors: Require the 3D coordinates of the atoms (e.g., steric descriptors like molar refractivity, electronic descriptors like dipole moment, and quantum-chemical descriptors like HOMO/LUMO energies). nih.gov

For a series of thiomorpholine analogues, relevant descriptors might include those that quantify hydrophobicity (LogP), shape, and electronic properties, which are known to influence how a molecule interacts with a biological target. nih.govresearchgate.net

| Descriptor Class | Example Descriptor | Description | Potential Relevance for Thiomorpholine Analogues |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences solubility and ability to form electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. nih.gov | Important for how the ligand fits into a receptor's binding pocket. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key factor in membrane permeability and hydrophobic interactions with a target. nih.gov |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Can correlate with molecular size and shape. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Once descriptors are calculated for a set of analogues with known biological activities, a mathematical model can be built to predict the activity of new, untested compounds. The process generally involves:

Dataset Division: The full dataset of compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Model Generation: Statistical methods are used to find the best correlation between the descriptors (independent variables) and biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN) and Random Forests (RF). nih.govnih.gov

Model Validation: The robustness and predictive ability of the model are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), which generates a Q² value. External validation on the test set yields a predictive R² (R²_pred). mdpi.comresearchgate.net A statistically robust and predictive QSAR model will have high values for these metrics. researchgate.netnih.gov

For a series of this compound analogues, a resulting QSAR model could take a form like:

Biological Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

Such a model would provide a theoretical framework to guide the design of new analogues with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 4 Fluorophenyl Thiomorpholine

Reactions Involving the Thiomorpholine (B91149) Heterocycle

The thiomorpholine ring is a saturated heterocycle containing both a sulfur and a nitrogen atom, each offering distinct pathways for chemical modification.

The sulfur atom in the thiomorpholine ring is analogous to a simple thioether and is susceptible to oxidation. It is often considered a "metabolically soft spot" in drug development due to its capacity for easy oxidation. mdpi.com This reactivity allows for the synthesis of corresponding sulfoxides and sulfones, which can alter the compound's polarity, solubility, and biological activity.

The oxidation can be performed using a variety of common oxidizing agents. For instance, controlled oxidation, typically with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding thiomorpholine S-oxide. The use of an excess of a stronger oxidizing agent, such as potassium permanganate (KMnO₄) or additional equivalents of m-CPBA, leads to the formation of the thiomorpholine S,S-dioxide.

Conversely, the sulfoxide (B87167) can be reduced back to the parent sulfide (B99878). This deoxygenation is a common transformation in organic synthesis and can be achieved with various reagent systems. organic-chemistry.org These reactions provide a method for reversibly modifying the sulfur oxidation state.

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| 3-(4-Fluorophenyl)thiomorpholine to Sulfoxide | This compound 1-oxide | Hydrogen Peroxide (H₂O₂), m-CPBA (1 equiv.) | Oxidation |

| This compound to Sulfone | This compound 1,1-dioxide | m-CPBA (>2 equiv.), KMnO₄ | Oxidation |

| This compound 1-oxide to Sulfide | This compound | Triflic anhydride/KI, NaBH₄/I₂ | Reduction |

The secondary amine within the thiomorpholine ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation and N-acylation are fundamental strategies for derivatization at this position.

N-Alkylation involves the reaction of the nitrogen atom with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine.

N-Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically achieved by reacting the parent compound with an acyl chloride, acid anhydride, or a thioester in the presence of a base. beilstein-journals.org N-acylation generally reduces the basicity and nucleophilicity of the nitrogen atom.

| Reaction Type | Electrophile | Product Name |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 3-(4-Fluorophenyl)-4-methylthiomorpholine |

| N-Alkylation | Benzyl Bromide (BnBr) | 4-Benzyl-3-(4-fluorophenyl)thiomorpholine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-(3-(4-Fluorophenyl)thiomorpholino)ethan-1-one |

| N-Acylation | Benzoyl Chloride (PhCOCl) | (3-(4-Fluorophenyl)thiomorpholino)(phenyl)methanone |

The saturated thiomorpholine ring is generally stable under typical synthetic conditions. Ring-opening or rearrangement reactions are not common and would require specific and often harsh conditions to cleave the strong C-N or C-S sigma bonds.

A plausible, though synthetically demanding, ring-opening pathway would be reductive desulfurization. Treatment with reducing agents like Raney Nickel (Raney Ni) could lead to the cleavage of the carbon-sulfur bonds, resulting in an acyclic amine derivative. Another potential but less common pathway could involve ring-opening through Hofmann elimination, which would first require exhaustive methylation of the nitrogen atom to form a quaternary ammonium salt, followed by treatment with a strong base like silver oxide to induce elimination and ring cleavage. Due to the stability of the heterocycle, these transformations are not typically employed for derivatization unless a complete structural modification is desired.

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group provides a scaffold for aromatic substitution reactions, allowing for the introduction of new functional groups directly onto the phenyl ring.

In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are governed by the existing substituents on the benzene ring. The 4-fluorophenyl moiety of the target compound has two directing groups: the fluorine atom and the C3-linked thiomorpholine substituent.

Fluorine Atom: Fluorine is an ortho-, para-directing but deactivating group. libretexts.orgwikipedia.org The deactivation arises from its strong electron-withdrawing inductive effect (-I), while the ortho-, para-directing influence is due to the electron-donating resonance effect (+M) of its lone pairs. organicchemistrytutor.comijrar.org

Thiomorpholine Substituent: The thiomorpholine ring is connected via a carbon at the C3 position. This alkyl-type linkage is generally a weak activating group and is also ortho-, para-directing.

In this compound, the para-position relative to the thiomorpholine group is occupied by the fluorine atom. Therefore, electrophilic attack is directed primarily to the positions ortho to the thiomorpholine substituent (C-2 and C-6 of the phenyl ring). These positions are also meta to the fluorine atom. Common EAS reactions include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-fluorophenyl)thiomorpholine |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-fluorophenyl)thiomorpholine |

| Sulfonation | SO₃, H₂SO₄ | 2-(Thiomorpholin-3-yl)-5-fluorobenzenesulfonic acid |

Nucleophilic aromatic substitution (SNA_r) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). ambeed.commasterorganicchemistry.com

In this compound, the fluorine atom is a potential leaving group. However, the thiomorpholine substituent is not a strong electron-withdrawing group. Consequently, the fluorophenyl ring is not sufficiently "activated" for direct SNA_r under standard conditions. Attempting to displace the fluorine atom with common nucleophiles like amines or alkoxides would likely be unsuccessful or require extremely harsh conditions.

The principle of activation is clearly demonstrated in the synthesis of related compounds. For example, 4-fluoronitrobenzene readily reacts with thiomorpholine, where the nucleophilic nitrogen displaces the fluorine atom. mdpi.com In this case, the nitro group, being a powerful EWG positioned para to the fluorine, strongly activates the ring for nucleophilic attack. This highlights that for SNA_r to occur on the 4-fluorophenyl moiety of the target compound, the introduction of a strong activating group, such as a nitro group, ortho to the fluorine would be necessary first.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

While direct metal-catalyzed cross-coupling on the thiomorpholine ring of this compound is not extensively documented in publicly available literature, the principles of such reactions on analogous heterocyclic systems are well-established and offer a predictive framework for its derivatization. mdpi.com The primary sites for cross-coupling reactions would be the nitrogen atom of the thiomorpholine ring and potentially C-H bonds, although the latter is generally more challenging.

N-Arylation and N-alkenylation reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for introducing diverse substituents onto the thiomorpholine nitrogen. These reactions typically employ palladium or copper catalysts to couple the secondary amine of the thiomorpholine with aryl or vinyl halides/triflates. This strategy allows for the systematic exploration of the chemical space around the thiomorpholine core, which is crucial for optimizing biological activity.

For instance, coupling this compound with a variety of (hetero)aryl halides can generate a library of N-aryl derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance.

Table 1: Hypothetical Examples of Metal-Catalyzed N-Arylation of this compound

| Aryl Halide | Catalyst/Ligand | Product | Potential Application |

| 4-Bromopyridine | Pd₂(dba)₃ / Xantphos | 3-(4-Fluorophenyl)-4-(pyridin-4-yl)thiomorpholine | Kinase Inhibitors |

| 2-Chloropyrimidine | CuI / L-proline | 3-(4-Fluorophenyl)-4-(pyrimidin-2-yl)thiomorpholine | Antiviral Agents |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / BINAP | 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)thiomorpholine | CNS Agents |

This table is illustrative and based on established cross-coupling methodologies for secondary amines.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. The secondary amine of the thiomorpholine ring is the most reactive site for functionalization.

The amenability of the thiomorpholine scaffold to derivatization makes it an excellent candidate for the generation of combinatorial libraries. mdpi.com Solid-phase synthesis techniques can be employed to rapidly create a large number of analogs. nih.gov For example, the thiomorpholine nitrogen can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reacted with isocyanates and isothiocyanates to yield ureas and thioureas, respectively.

This approach allows for the systematic variation of substituents at the N-4 position, enabling a thorough exploration of structure-activity relationships. The 3-(4-fluorophenyl) group provides a constant structural feature, while the modifications at the nitrogen atom can fine-tune the compound's interaction with its biological target.

Table 2: Potential Reactions for Combinatorial Library Generation from this compound

| Reagent Type | General Structure of Reagent | Product Type |

| Carboxylic Acid | R-COOH | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

| Isocyanate | R-NCO | Urea |

| Isothiocyanate | R-NCS | Thiourea (B124793) |

| Aldehyde/Ketone (Reductive Amination) | R-CHO / R-CO-R' | N-Alkyl derivative |

Prodrug strategies can be employed to improve the pharmacokinetic properties of this compound derivatives, such as solubility, permeability, and metabolic stability. mdpi.comacs.org The secondary amine provides a convenient handle for the attachment of pro-moieties that can be cleaved in vivo to release the active parent drug.

Common prodrug approaches for secondary amines include the formation of carbamates, amides, and N-acyloxyalkyl derivatives. For example, reaction with a chloroformate can yield a carbamate prodrug that may exhibit enhanced lipophilicity and passive diffusion across biological membranes. The choice of the pro-moiety can be tailored to target specific enzymes for cleavage or to control the rate of drug release.

Structure-Activity Relationship (SAR) Exploration through Chemical Modification (Focus on Design Principles)

The systematic chemical modification of this compound is essential for understanding its structure-activity relationships (SAR). e3s-conferences.orgresearchgate.net The design of new analogs should be guided by a clear hypothesis regarding the key interactions between the molecule and its biological target.

Key design principles for SAR exploration include:

Modification of the N-substituent: As discussed, the nitrogen atom is the most accessible position for modification. Introducing a variety of substituents with different electronic and steric properties can probe the size and nature of the binding pocket.

Modification of the Phenyl Ring: While the 4-fluoro substituent is often beneficial, its replacement with other groups (e.g., chloro, methyl, methoxy) can provide insights into the electronic and steric requirements of the aryl binding domain.

Introduction of Chirality: The carbon atom at the 3-position is a stereocenter. The synthesis and biological evaluation of individual enantiomers are crucial, as they often exhibit different potencies and pharmacological profiles.

By systematically applying these design principles and evaluating the biological activity of the resulting analogs, a comprehensive SAR profile can be established, guiding the optimization of this compound derivatives into potent and selective therapeutic agents.

Biological Activity Investigations and Mechanistic Insights Preclinical Research

In Vitro Identification of Molecular Targets

To determine the therapeutic potential and mechanism of action of a compound, a primary step is the identification of its molecular targets. This is typically achieved through a battery of in vitro assays.

Receptor Binding Assays (e.g., GPCRs, Ion Channels, Nuclear Receptors)

Receptor binding assays are crucial for identifying if a compound interacts with specific receptors, which are key regulators of cellular signaling. These assays measure the affinity of a ligand for a receptor.

Currently, there is no publicly available data from receptor binding assays for 3-(4-Fluorophenyl)thiomorpholine against a broad panel of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. Such studies would be essential to determine if this compound has any direct modulatory activity (as an agonist, antagonist, or allosteric modulator) at these important drug targets.

Enzyme Inhibition and Activation Studies

Enzymes are another major class of drug targets. Investigating a compound's ability to inhibit or activate specific enzymes can reveal its potential therapeutic applications, for instance, as a kinase inhibitor in oncology or a protease inhibitor in infectious diseases.

There are no published studies detailing the screening of this compound against a panel of enzymes to assess its inhibitory or activatory effects.

Protein-Protein Interaction Modulation Assays

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. Assays designed to measure the disruption or stabilization of specific PPIs can identify compounds with novel mechanisms of action.

Scientific literature does not currently contain reports on the activity of this compound in protein-protein interaction modulation assays.

Cellular Mechanism of Action Studies

Following the identification of a molecular target, cellular assays are employed to understand how a compound affects cell behavior and signaling pathways.

Cellular Uptake and Subcellular Localization Investigations

Understanding if and how a compound enters cells and where it localizes within the cell (e.g., cytoplasm, nucleus, mitochondria) is critical to understanding its mechanism of action. Techniques such as fluorescence microscopy with labeled compounds or cell fractionation followed by analytical detection are used for these studies.

There is no available data on the cellular uptake or subcellular localization of this compound.

Signaling Pathway Modulation in Cell-Based Assays

Once a compound is known to interact with a specific target, cell-based assays are used to investigate its downstream effects on intracellular signaling pathways. This can involve measuring changes in second messengers, protein phosphorylation, or gene expression.

No studies have been published that describe the modulation of any specific signaling pathways by this compound in cell-based models.

Gene Expression Profiling (Transcriptomics) in Response to this compound

No publicly available studies were identified that have investigated the transcriptomic effects of this compound. Research into how this compound may alter gene expression in various cell types or tissues, which is crucial for understanding its mechanism of action and potential off-target effects, has not been published. Gene expression profiling, often conducted using techniques like microarray or RNA-sequencing, provides a global view of cellular responses to a compound, but such data is absent for this compound.

Proteomic and Metabolomic Analysis in Cell Lines

There is no available data from proteomic or metabolomic studies conducted on cell lines treated with this compound. Proteomic analyses would identify changes in protein expression and post-translational modifications, offering insights into the compound's functional impact on cellular pathways. Similarly, metabolomic profiling would reveal alterations in the cellular metabolite pool, providing a snapshot of the physiological state of the cell in response to the compound. The absence of such data means that the molecular targets and pathways modulated by this compound at the protein and metabolite levels remain uncharacterized.

In Vitro Metabolism Pathways of this compound

Metabolite Identification in Hepatic Microsomes and Hepatocyte Systems

No studies have been published that identify the metabolites of this compound in in vitro systems such as hepatic microsomes or hepatocytes. These systems are standard for predicting in vivo metabolism in the liver. The identification of metabolites is a critical step in drug development to understand the clearance mechanisms and to identify potentially active or toxic metabolites. Without these studies, the metabolic fate of this compound is unknown.

Cytochrome P450 (CYP) Isozyme-Specific Biotransformation Studies

Specific Cytochrome P450 (CYP) isozymes responsible for the biotransformation of this compound have not been identified in the public literature. Reaction phenotyping studies, which pinpoint the specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) involved in a compound's metabolism, are essential for predicting potential drug-drug interactions. nih.gov The lack of this information for this compound represents a significant gap in its preclinical profile.

Preclinical Pharmacokinetic (ADME) Profiling in Animal Models

Absorption Characteristics (e.g., Oral Bioavailability, Permeability)

There is no publicly available data on the preclinical pharmacokinetic properties of this compound in any animal models. Key absorption parameters such as oral bioavailability and permeability have not been reported. Oral bioavailability is a measure of the fraction of an orally administered dose that reaches systemic circulation, and it is a critical determinant of a drug's potential for oral administration. scispace.com Permeability assays, often conducted using cell-based models like Caco-2, help to predict in vivo absorption. The absence of this data precludes any assessment of the compound's potential as an orally delivered therapeutic agent.

Tissue Distribution Patterns in Various Organs

Preclinical studies investigating the specific tissue distribution of this compound are not currently available in the public domain. However, research on other thiomorpholine (B91149) derivatives can provide some general insights into how this class of compounds might be distributed in vivo.

Generally, the physicochemical properties of a compound, such as its lipophilicity and molecular size, heavily influence its distribution into various tissues. For thiomorpholine derivatives, their distribution patterns would be expected to vary based on the nature of the substituents on the thiomorpholine ring. For instance, the presence of a lipophilic group might lead to higher concentrations in fatty tissues, while more polar analogs might show greater distribution in well-perfused organs like the liver and kidneys.

Future preclinical studies on this compound would need to be conducted to determine its specific tissue distribution profile. Such studies would typically involve administering the compound to animal models and measuring its concentration in various organs at different time points.

Table 1: Illustrative Tissue Distribution Data for a Hypothetical Thiomorpholine Derivative

| Organ | Concentration (ng/g) |

| Liver | Data not available |

| Kidney | Data not available |

| Brain | Data not available |

| Lung | Data not available |

| Spleen | Data not available |

| Heart | Data not available |

| Adipose Tissue | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Excretion Routes (e.g., Biliary, Renal)

Specific data on the excretion routes of this compound have not been reported in published preclinical research. The elimination of a compound from the body can occur through several pathways, primarily via the kidneys (renal excretion) into the urine or through the liver and bile (biliary excretion) into the feces.

The route of excretion is largely determined by the metabolic fate of the compound and its physicochemical properties. If this compound is metabolized to more polar, water-soluble metabolites, renal excretion would likely be the predominant pathway. Conversely, if the parent compound or its metabolites are more lipophilic and have a high molecular weight, biliary excretion might play a more significant role.

To ascertain the specific excretion profile of this compound, dedicated preclinical studies are necessary. These would involve analyzing urine and feces from test animals following administration of the compound to quantify the extent of renal and biliary clearance.

Metabolic Stability and Half-Life in Vivo

There is no publicly available information regarding the in vivo metabolic stability and half-life of this compound. Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. A compound with high metabolic stability will have a longer half-life, which is the time it takes for the concentration of the compound in the body to be reduced by half.

The metabolic stability of thiomorpholine derivatives can be influenced by the substituents on the ring system. nih.govjchemrev.com For this compound, the presence of the fluorophenyl group could influence its metabolism. The fluorine atom can sometimes block metabolic sites, potentially increasing the compound's stability.

In vivo studies in animal models are required to determine the metabolic stability and half-life of this compound. Such studies would involve measuring the concentration of the compound in blood plasma over time after administration. This data would allow for the calculation of key pharmacokinetic parameters, including its half-life.

Table 2: Illustrative In Vivo Half-Life Data for a Hypothetical Thiomorpholine Derivative in Different Species

| Species | Half-Life (t½) in hours |

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Analogues with Enhanced Specificity

The thiomorpholine (B91149) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. jchemrev.comresearchgate.net This versatility provides a strong rationale for the synthesis of novel analogues of 3-(4-Fluorophenyl)thiomorpholine to explore and refine its biological activity.

Future synthetic efforts could focus on several key areas of modification. The thiomorpholine ring itself is amenable to various synthetic transformations. jchemrev.com For instance, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule, potentially leading to differential interactions with biological targets. mdpi.com Furthermore, substitution at other positions on the thiomorpholine ring could be explored to modulate the compound's conformational flexibility and steric profile.

The 4-fluorophenyl group is another key site for modification. The fluorine atom can engage in specific interactions with protein residues and can influence the metabolic stability of the compound. mdpi.com Structure-activity relationship (SAR) studies on related heterocyclic compounds have demonstrated that the position and nature of substituents on the phenyl ring can dramatically impact biological activity. mdpi.comnih.gov Therefore, synthesizing analogues with different substituents on the phenyl ring (e.g., electron-donating or -withdrawing groups) could lead to compounds with enhanced potency and selectivity for specific biological targets. jchemrev.com

The development of synthetic libraries based on the this compound scaffold would enable high-throughput screening against various biological targets, facilitating the discovery of new lead compounds. researchgate.net

Exploration of Uncharted Biological Targets and Pathways

The broad bioactivity profile of thiomorpholine derivatives suggests that this compound and its analogues could interact with a wide range of biological targets. jchemrev.comresearchgate.netjchemrev.com While specific targets for this compound are not yet extensively documented in publicly available research, the known activities of related compounds provide a roadmap for future investigations.

Thiomorpholine-containing molecules have been reported to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. jchemrev.comresearchgate.net These findings suggest that this compound could be screened against targets implicated in these therapeutic areas. For instance, its potential as a kinase inhibitor, a class of enzymes frequently targeted in oncology, could be investigated. mdpi.com Similarly, its ability to modulate inflammatory pathways or interfere with microbial growth warrants exploration. jchemrev.com

Computational methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets for this compound. nih.govnih.gov By modeling the interaction of the compound with the binding sites of known proteins, researchers can prioritize experimental validation of the most promising targets.

Application of this compound as a Research Tool or Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. Given its defined chemical structure, this compound has the potential to be developed into a valuable research tool.

Once a specific biological target and a clear mechanism of action are identified, the compound can be used to probe the function of that target in cellular and in vivo models. For example, if it is found to selectively inhibit a particular enzyme, it could be used to study the downstream effects of that inhibition on cellular signaling pathways.

Furthermore, the structure of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its biological activity. bldpharm.com Such tagged analogues would be invaluable for a variety of experimental applications, including:

Fluorescence microscopy: to visualize the subcellular localization of the compound and its target.

Pull-down assays: to identify the binding partners of the target protein.

Flow cytometry: to quantify the binding of the compound to cells.

The development of this compound-based chemical probes would provide powerful tools for dissecting complex biological processes and validating new drug targets.

Advanced Mechanistic Investigations into Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced efficacy, it can also be responsible for unwanted side effects due to off-target interactions. A thorough understanding of the polypharmacological profile of this compound is therefore crucial for its future development.

Advanced techniques can be employed to investigate the compound's selectivity and identify potential off-target interactions:

Proteome-wide screening: Techniques such as chemical proteomics can be used to identify all the proteins in a cell that interact with this compound.

Computational approaches: In silico methods can predict potential off-target interactions based on the structural similarity of the compound to known ligands of various proteins. nih.gov

Phenotypic screening: Observing the effects of the compound on a wide range of cellular phenotypes can provide clues about its potential mechanisms of action and off-target effects.

By systematically characterizing the polypharmacology of this compound, researchers can gain a more complete understanding of its biological effects and identify potential liabilities early in the development process. This knowledge is critical for designing safer and more effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)thiomorpholine, and what reaction conditions are typically employed?

The synthesis of this compound typically involves nucleophilic aromatic substitution or transition metal-free N-arylation. A validated method includes reacting 4-fluoronitrobenzene with thiomorpholine in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like 1-butanol at elevated temperatures (80–100°C) to achieve yields >70% . Alternative protocols from patent literature suggest combinatorial approaches for derivatives, emphasizing solvent selection (e.g., DMF, ethanol) and stoichiometric ratios to optimize regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming molecular structure, with fluorine substituents causing distinct splitting patterns due to - coupling .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable high-resolution structural determination. For example, Acta Crystallographica studies use these tools to resolve bond lengths and angles, particularly analyzing fluorine's impact on electron density distribution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and purity.

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Thiomorpholine derivatives are classified as flammable liquids (GHS Category 4) and severe skin irritants (Category 1A–1C). Key precautions include:

- Using flame-resistant equipment and grounding containers to prevent static discharge .

- Wearing nitrile gloves and eye protection to avoid dermal/ocular exposure .

- Storing in ventilated, cool areas away from oxidizers. Emergency protocols require immediate rinsing with water and medical consultation for exposure .

Advanced Research Questions

Q. How can hydrogen bonding interactions in this compound crystals be systematically analyzed to predict molecular packing?

Graph set analysis (GSA), as formalized by Etter, provides a framework to classify hydrogen-bonding motifs (e.g., chains, rings). For fluorinated thiomorpholines, directional C–H···F and N–H···S interactions dominate packing. Tools like Mercury (CCDC) visualize these networks, while density functional theory (DFT) calculates interaction energies to validate observed patterns .

Q. What strategies can resolve contradictions in synthetic yields or purity when varying reaction parameters for this compound?

- Design of Experiments (DoE) : Systematic variation of solvents (e.g., 1-butanol vs. DMF), bases (KCO vs. CsCO), and temperatures identifies optimal conditions .

- Chromatographic Purification : Gradient HPLC with C18 columns resolves byproducts, while preparative TLC isolates pure fractions.

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments to reaction kinetics .

Q. How does the fluorine substituent influence the electronic and steric properties of this compound, and what experimental approaches can elucidate these effects?

- Electronic Effects : NMR chemical shifts (δ ~ -110 ppm) and Hammett constants (σ = 0.34) quantify fluorine's electron-withdrawing nature. Cyclic voltammetry reveals reduced electron density at the aromatic ring .

- Steric Effects : X-ray crystallography shows fluorine's van der Waals radius (1.47 Å) minimally distorts thiomorpholine’s chair conformation but enhances crystal density via C–F···H–C interactions .

- Computational Modeling : DFT (B3LYP/6-311+G(d,p)) maps frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.